CYP3A4 Inhibition Profile: 20 μM IC₅₀ for N-(3-Fluorophenyl)-3-propoxybenzamide vs. Sub-50 nM Potency of Alternative Benzamides
N-(3-fluorophenyl)-3-propoxybenzamide exhibits weak inhibition of the key metabolic enzyme Cytochrome P450 3A4 (CYP3A4), with a measured IC₅₀ of 20,000 nM (20 μM) [1]. This is in stark contrast to other benzamide derivatives, such as those disclosed in patent US10023575 (Example 55), which demonstrate potent CYP3A4 inhibition with IC₅₀ values as low as 21 nM [2]. This difference is directly relevant to drug-drug interaction (DDI) risk assessment.
| Evidence Dimension | CYP3A4 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | US10023575 Example 55: 21 nM |
| Quantified Difference | Target compound is ~950-fold less potent against CYP3A4 |
| Conditions | Target Compound: Human liver microsomes, fluorogenic substrate, 15-min preincubation, 2-hr measurement [1]. Comparator: 384-well plate, IMAP reaction buffer at 25°C [2]. |
Why This Matters
The low CYP3A4 inhibition potential reduces the probability of metabolism-driven DDI and simplifies interpretation of in vivo pharmacokinetic studies.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): N-(3-fluorophenyl)-3-propoxybenzamide - CYP3A4 Inhibition Assay. Access Date: 2026-04-21. View Source
- [2] BindingDB. BDBM284764: US10023575, Example 55 - CYP3A4 Inhibition Assay. Access Date: 2026-04-21. View Source
